molecular formula C18H13BrO4 B2387688 (Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 879807-42-8

(Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2387688
CAS No.: 879807-42-8
M. Wt: 373.202
InChI Key: RUUSKUZWICBVCF-IUXPMGMMSA-N
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Description

(Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetically derived small molecule based on the privileged benzofuran-3-one scaffold, a structure of high interest in medicinal chemistry for its diverse biological activities . This compound features a Z-configured 2-bromobenzylidene substituent and a 2-oxopropoxy functional group, modifications strategically designed to influence its electronic properties, lipophilicity, and binding affinity for biological targets. Preliminary research on highly similar aurone and benzofuran-3-one analogues indicates potential for this compound class to serve as a potent inhibitor of alkaline phosphatases (APs) . These enzymes are important therapeutic targets implicated in conditions ranging from disorders of bone mineralization to certain cancers . In particular, compound 20 from a related series demonstrated exceptional inhibitory activity (IC50 = 1.055 ± 0.029 μM) against human intestinal alkaline phosphatase (h-IAP) via a non-competitive mechanism, suggesting that structural optimization on this scaffold can yield highly effective agents . Furthermore, analogous 2,6-disubstituted benzofuran-3-one derivatives have shown significant neuroprotective and antioxidative effects in models of cerebral ischemia/reperfusion injury, in some cases outperforming established clinical drugs like Edaravone and 3-n-butylphthalide (NBP) . These compounds also exhibited good blood-brain barrier permeability, a key characteristic for central nervous system drug development . The presence of the bromine atom on the benzylidene ring is a critical feature often associated with enhanced biological potency, as halogens can form favorable interactions with target proteins and improve a compound's binding affinity . The benzofuran core structure is found in numerous bioactive molecules and is the subject of ongoing research for its anticancer, anti-inflammatory, and antimicrobial properties . This product is provided for chemical and biological research purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the compound's suitability for their specific applications.

Properties

IUPAC Name

(2Z)-2-[(2-bromophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO4/c1-11(20)10-22-13-6-7-14-16(9-13)23-17(18(14)21)8-12-4-2-3-5-15(12)19/h2-9H,10H2,1H3/b17-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUSKUZWICBVCF-IUXPMGMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, characterized by its unique structural features, including a bromobenzylidene substituent and a 2-oxopropoxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H13BrO4, with a molecular weight of 373.202 g/mol. Its structure includes a benzofuran core, which is known for various pharmacological properties.

Property Value
Molecular FormulaC18H13BrO4
Molecular Weight373.202 g/mol
PurityTypically ≥ 95%

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The bromine atom enhances the reactivity and may influence interactions with biological receptors.
  • Antioxidant Activity : The presence of the oxopropoxy group may contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Predictive Models and QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models have been utilized to predict the biological effects of this compound based on structural similarities with known active compounds. Such models indicate that this compound could exhibit significant pharmacological effects due to its structural attributes.

Biological Activity Case Studies

Research indicates that compounds structurally related to this compound demonstrate various pharmacological effects:

Compound Name Structural Features Biological Activity
6-Bromo-4-hydroxybenzofuranHydroxyl groupAntimicrobial
7-MethoxybenzofuranMethoxy substituentAnti-inflammatory
Benzofuran-3-carboxylic acidCarboxylic acid groupAnticancer
This compoundBromine and oxopropoxy groupsPotentially diverse effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, biological activities, and targets of (Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one with related compounds:

Compound Name Substituents (Positions) Biological Activity (IC50/Kd) Target/Mechanism Key Reference
This compound (Target) 2-Bromo (C2), 2-oxopropoxy (C6) Not reported Inferred: Tubulin/Marburg NP
(Z)-2-((2-((1-Ethyl-5-methoxy-1H-indol-3-yl)methylene)... (5a) Indole-methylene (C2), cyanoethoxy (C6) IC50 < 100 nM (PC-3 cells) Tubulin (colchicine site)
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y) 3-Hydroxy-4-methoxy (C2), hydroxy (C6) Not reported DRAK2 inhibition (SAR study)
(Z)-2-(2,5-Dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)... (CID:1804018) 2,5-Dimethoxy (C2), 4-methoxyphenyl (C6) PC3 = 8.74% (Marburg NP) Marburg virus replication inhibition
(Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (6w) 3,4-Dimethoxy (C2), hydroxy (C6) IC50 = 3.15 µM (DRAK2) DRAK2 inhibition

Key Findings:

Antitubulin Activity: Aurones like 5a (IC50 < 100 nM) exhibit nanomolar potency against prostate cancer cells by disrupting tubulin polymerization. The target compound’s 2-oxopropoxy group may enhance pharmacokinetic properties compared to simpler alkoxy substituents .

Antiviral Potential: CID:1804018 inhibits Marburg virus replication via NP interaction (PC3 = 8.74%). The bromo and oxopropoxy groups in the target compound could similarly target viral proteins .

Kinase Inhibition : Derivatives such as 6w (IC50 = 3.15 µM) inhibit DRAK2, a kinase involved in β-cell apoptosis. The 2-oxopropoxy group in the target compound may improve selectivity over other kinases .

Synthetic Accessibility : Most analogs are synthesized via aldol condensation (e.g., 6y , 86.2% yield) . The target compound’s 2-oxopropoxy group likely requires additional steps, such as Suzuki coupling (as in ) or nucleophilic substitution .

Structure-Activity Relationships (SAR):

  • Methoxy/hydroxy groups in 6w and 6y enhance kinase inhibition .
  • C6 Substituents : The 2-oxopropoxy chain in the target compound may increase metabolic stability compared to hydroxy or methoxy groups .
  • Z-Configuration : Essential for activity; E-isomers typically show reduced potency .

Q & A

Q. What are the standard synthetic routes for (Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one?

The synthesis typically involves a condensation reaction between a benzofuran-3(2H)-one derivative and 2-bromobenzaldehyde under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol). A key step is the formation of the benzylidene moiety via dehydration. For example:

  • Step 1 : React 6-hydroxybenzofuran-3(2H)-one with 2-oxopropyl bromide to introduce the 2-oxopropoxy group.
  • Step 2 : Condense the intermediate with 2-bromobenzaldehyde using a base to form the Z-isomer . Purification often employs recrystallization or column chromatography .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., bromobenzylidene protons at δ 7.2–8.1 ppm, carbonyl signals at δ 170–180 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ~427) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the Z-configuration .

Q. What in vitro biological activities have been reported for benzofuran derivatives structurally similar to this compound?

Analogous benzofuran derivatives exhibit:

  • Anticancer Activity : Inhibition of cancer cell proliferation (IC₅₀ values in μM range) via apoptosis induction, tested via MTT assays .
  • Antimicrobial Effects : MIC values against Gram-positive bacteria (e.g., S. aureus) .
  • Anti-inflammatory Properties : COX-2 inhibition in macrophage models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Z-isomer during synthesis?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve regioselectivity .
  • Temperature Control : Lower temperatures (0–25°C) favor Z-isomer formation by reducing thermal isomerization .
  • Continuous Flow Systems : Increase scalability and reproducibility .

Q. How can researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Purity Verification : Use HPLC to rule out impurities affecting results .
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Orthogonal Assays : Validate findings with complementary methods (e.g., flow cytometry for apoptosis vs. Western blot for protein markers) .
  • Structure-Activity Relationship (SAR) Analysis : Compare with analogs to identify substituents critical for activity (e.g., bromine enhances electrophilicity) .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Docking : Models binding to enzymes (e.g., COX-2, EGFR kinase) using software like AutoDock .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time .
  • QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with activity .

Q. What strategies modify the benzylidene moiety to enhance target selectivity or reduce off-target effects?

  • Halogen Substitution : Replace bromine with fluorine to alter electron-withdrawing effects and improve solubility .
  • Methoxy Groups : Introduce 3-OCH₃ to enhance hydrogen bonding with active sites .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the benzofuran core to E3 ligase ligands for targeted protein degradation .

Q. How can stereochemical uncertainties in the synthesis of Z/E isomers be resolved?

  • Chiral Chromatography : Separate isomers using HPLC with chiral columns .
  • NOESY NMR : Detect spatial proximity of protons to confirm Z-configuration .
  • X-ray Analysis : Definitive confirmation of crystal structure .

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